molecular formula C7H14Cl2N2O B14338642 2-(Bis(2-chloroethyl)amino)propionamide CAS No. 100608-10-4

2-(Bis(2-chloroethyl)amino)propionamide

Cat. No.: B14338642
CAS No.: 100608-10-4
M. Wt: 213.10 g/mol
InChI Key: SAARCXMPKFTYFD-UHFFFAOYSA-N
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Description

2-(Bis(2-chloroethyl)amino)propionamide is a chemical compound known for its cytotoxic properties. It belongs to the class of nitrogen mustards, which are compounds containing the bis(2-chloroethyl)amino functional group. These compounds have been historically significant in both chemical warfare and chemotherapy due to their ability to alkylate DNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bis(2-chloroethyl)amino)propionamide typically involves the reaction of 2-chloroethylamine with acrylamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Reactants: 2-chloroethylamine and acrylamide.

    Conditions: The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction without causing decomposition of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored and controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(Bis(2-chloroethyl)amino)propionamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation and Reduction: These reactions require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted amides, while oxidation reactions can produce corresponding oxides.

Scientific Research Applications

2-(Bis(2-chloroethyl)amino)propionamide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its cytotoxic effects on cells, making it a valuable tool in cancer research.

    Medicine: Due to its DNA-alkylating properties, it is explored as a potential chemotherapeutic agent.

    Industry: It is used in the production of other chemical compounds and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Bis(2-chloroethyl)amino)propionamide involves the formation of aziridinium ions through intramolecular displacement of the chloride ions by the amine nitrogen. These aziridinium ions then alkylate DNA by attacking the nucleophilic centers on the guanine bases. This results in the formation of interstrand cross-links, which inhibit DNA replication and transcription, leading to cell death.

Comparison with Similar Compounds

2-(Bis(2-chloroethyl)amino)propionamide is similar to other nitrogen mustards, such as:

    Cyclophosphamide: Another nitrogen mustard used in chemotherapy.

    Chlorambucil: A nitrogen mustard used in the treatment of chronic lymphocytic leukemia.

    Melphalan: Used in the treatment of multiple myeloma.

Uniqueness

What sets this compound apart is its specific structure, which allows for unique interactions with DNA and other cellular components. This makes it a valuable compound for targeted research and therapeutic applications.

Properties

CAS No.

100608-10-4

Molecular Formula

C7H14Cl2N2O

Molecular Weight

213.10 g/mol

IUPAC Name

2-[bis(2-chloroethyl)amino]propanamide

InChI

InChI=1S/C7H14Cl2N2O/c1-6(7(10)12)11(4-2-8)5-3-9/h6H,2-5H2,1H3,(H2,10,12)

InChI Key

SAARCXMPKFTYFD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N)N(CCCl)CCCl

Origin of Product

United States

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